Physicochemical Profiling and Application of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic Acid in Medicinal Chemistry
Physicochemical Profiling and Application of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic Acid in Medicinal Chemistry
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. As a Senior Application Scientist, I frequently evaluate novel fragments to overcome metabolic liabilities and optimize target binding. 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid (CAS: 1552636-95-9) represents a highly specialized pharmacophore combining the electron-withdrawing, hydrogen-bond accepting properties of an isoxazole core with the steric and metabolic shielding of a 1,1-difluoroethyl group.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its use in medicinal chemistry, and field-proven experimental protocols for validating its behavior in vitro.
Structural Rationale & Physicochemical Properties
The architecture of 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid is purposefully designed to modulate lipophilicity and acidity while preventing enzymatic degradation.
-
The Isoxazole-3-carboxylic Acid Core: Isoxazoles are classic bioisosteres for amides and esters. The presence of the carboxylic acid at the 3-position typically yields a low pKa (ranging from 1.5 to 3.5) due to the strong electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the heteroaromatic ring. This ensures the molecule remains predominantly ionized at physiological pH (7.4), which is a critical feature for targets requiring strong ionic interactions, such as chemokine receptors [1].
-
The 1,1-Difluoroethyl Motif: Alkyl groups are notoriously susceptible to cytochrome P450 (CYP450)-mediated α-oxidation. By replacing the α-protons of an ethyl group with fluorine atoms, we create a "polar lipophilic" group. The highly electronegative fluorine atoms pull electron density away from the carbon, lowering the overall pKa of the molecule further, while simultaneously blocking oxidative metabolism without drastically inflating the partition coefficient (LogP) [2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, synthesized from structural calculations and empirical baseline data [3].
| Property | Value / Description |
| Chemical Name | 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid |
| CAS Number | 1552636-95-9 |
| Molecular Formula | C₆H₅F₂NO₃ |
| Molecular Weight | 177.11 g/mol |
| Monoisotopic Mass | 177.02374 Da |
| Predicted pKa | ~2.5 – 3.0 (Highly acidic) |
| Predicted LogP | ~1.5 – 2.0 |
| Hydrogen Bond Donors | 1 (Carboxylic acid OH) |
| Hydrogen Bond Acceptors | 5 (Isoxazole N/O, Carboxylic C=O, 2x Fluorine) |
| Rotatable Bonds | 2 |
Visualizing the Pharmacokinetic Impact
To understand how these structural features translate into functional drug design, we map the causal relationships between the functional groups and their physiological outcomes.
Mechanistic rationale for utilizing the 1,1-difluoroethyl isoxazole motif in drug design.
Experimental Methodologies for Physicochemical Validation
As an application scientist, I emphasize that every protocol must be a self-validating system . You cannot trust a LogD or clearance value without internal controls confirming the integrity of the assay. Below are the step-by-step methodologies required to validate the properties of 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid.
Protocol 1: Determination of LogD₇.₄ via Shake-Flask LC-MS/MS
Because this compound is highly acidic, LogP (the partition of the neutral species) is less physiologically relevant than LogD₇.₄ (the partition of the ionized species at blood pH).
-
Causality Check: We pre-saturate the octanol and buffer phases to prevent volume shifts during the shaking process, which would otherwise skew the concentration calculations.
-
Step-by-Step Methodology:
-
Phase Preparation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to achieve mutual saturation. Separate the phases.
-
Sample Spiking: Prepare a 1 mM stock solution of the compound in DMSO. Spike 10 µL of the stock into 990 µL of the pre-saturated PBS phase (final DMSO concentration 1%).
-
Partitioning: Add 1 mL of the pre-saturated octanol to the spiked PBS. Seal the vial and agitate on a mechanical shaker at 300 RPM for 60 minutes at 25°C.
-
Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (Negative Electrospray Ionization mode is required due to the carboxylic acid).
-
Self-Validation: Run Propranolol (LogD₇.₄ ~ 1.2) and Diclofenac (LogD₇.₄ ~ 1.1) concurrently as reference standards.
-
Calculation: LogD7.4=log10(AUCbufferAUCoctanol)
-
Protocol 2: pKa Determination via Potentiometric Titration
Accurate pKa determination is essential for predicting gastrointestinal absorption.
-
Causality Check: We perform this under a nitrogen atmosphere because ambient CO₂ dissolves in water to form carbonic acid, which introduces a false inflection point in the titration curve of highly acidic compounds.
-
Step-by-Step Methodology:
-
Sample Prep: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution (the KCl maintains a constant ionic strength, ensuring activity coefficients remain stable).
-
System Purge: Submerge a calibrated glass pH electrode into the solution and blanket the headspace with a gentle stream of N₂ gas for 5 minutes prior to titration.
-
Titration: Using an automated titrator, inject standardized 0.1 M KOH in 0.01 mL increments.
-
Data Acquisition: Record the pH after each addition once the reading stabilizes (drift < 0.001 pH/min).
-
Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔVolume ). The peak of the derivative curve corresponds to the equivalence point, from which the pKa is extracted using the Henderson-Hasselbalch relationship.
-
Protocol 3: In Vitro Microsomal Stability Assay (HLM)
This assay proves the metabolic resistance conferred by the 1,1-difluoroethyl group.
-
Causality Check: We pre-incubate the compound with microsomes before adding NADPH. This ensures the compound is fully equilibrated with the enzymes, so any observed clearance is strictly due to metabolism, not non-specific protein binding.
-
Step-by-Step Methodology:
-
Incubation Mix: Combine Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Initiation: Add NADPH (final concentration 1 mM) to initiate the Phase I oxidative reactions.
-
Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the intrinsic clearance ( CLint ).
-
Workflow Integration
The following diagram illustrates the standard operational workflow for integrating this building block into a broader drug discovery pipeline, moving from raw physicochemical profiling to metabolic validation.
Workflow for physicochemical and metabolic profiling of the isoxazole building block.
Conclusion & Future Perspectives
The integration of 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid into a medicinal chemist's toolkit offers a sophisticated method for overcoming the traditional pitfalls of alkyl-substituted heterocycles. By leveraging the electron-withdrawing and steric properties of the difluoroethyl group, researchers can achieve a delicate balance between aqueous solubility (driven by the low pKa of the isoxazole-3-carboxylic acid) and metabolic stability (driven by the fluorinated alpha-carbon). Proper validation using the rigorous, internally-controlled protocols outlined above ensures that these theoretical benefits translate reliably into in vivo efficacy.
References
-
Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif Beilstein Journal of Organic Chemistry (National Institutes of Health / PMC)[Link]
-
CAS#:1552636-95-9 | 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid Properties Chemsrc Chemical Database[Link]
